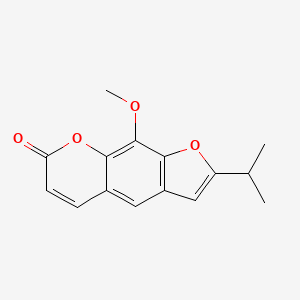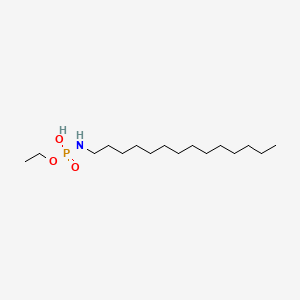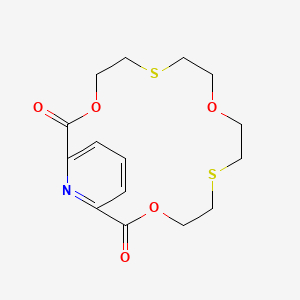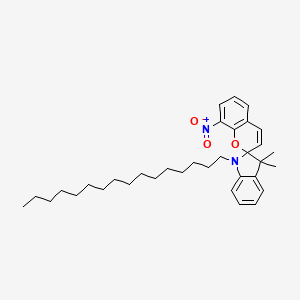
4H-1-Benzopyran-4-one, 3,3'-dithiobis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 3,3’-dithiobis- is a chemical compound that belongs to the class of organic compounds known as benzopyrans. Benzopyrans are characterized by a benzene ring fused to a pyran ring. This compound is notable for its unique structure, which includes two sulfur atoms, making it a dithiobis derivative of benzopyran.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 3,3’-dithiobis- typically involves the reaction of 4H-1-Benzopyran-4-one with sulfur-containing reagents. One common method is the reaction of 4H-1-Benzopyran-4-one with disulfides under specific conditions to introduce the dithiobis group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzopyran-4-one, 3,3’-dithiobis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis group to thiols.
Substitution: The compound can undergo substitution reactions where the dithiobis group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
4H-1-Benzopyran-4-one, 3,3’-dithiobis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 3,3’-dithiobis- involves its interaction with various molecular targets and pathways. The dithiobis group can interact with thiol groups in proteins, affecting their function. This interaction can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the dithiobis group.
4H-1-Benzopyran-4-one, 2,3-dihydro-: A reduced form of the compound.
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-: A hydroxylated derivative.
Uniqueness
4H-1-Benzopyran-4-one, 3,3’-dithiobis- is unique due to the presence of the dithiobis group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Propriétés
Numéro CAS |
88883-89-0 |
|---|---|
Formule moléculaire |
C18H10O4S2 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
3-[(4-oxochromen-3-yl)disulfanyl]chromen-4-one |
InChI |
InChI=1S/C18H10O4S2/c19-17-11-5-1-3-7-13(11)21-9-15(17)23-24-16-10-22-14-8-4-2-6-12(14)18(16)20/h1-10H |
Clé InChI |
MULZBSUWIURFBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=CO2)SSC3=COC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




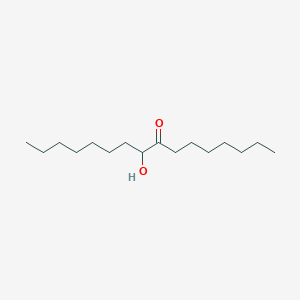
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
